(3-Methyl-1,2-benzoxazol-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1,2-benzoxazol-6-yl)methanol is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound features a methyl group at the 3-position and a hydroxymethyl group at the 6-position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2-benzoxazol-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then subjected to cyclization with formaldehyde and a suitable catalyst to yield the desired benzoxazole derivative. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2-benzoxazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the oxazole ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of (3-Methyl-1,2-benzoxazol-6-yl)aldehyde or (3-Methyl-1,2-benzoxazol-6-yl)carboxylic acid.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
(3-Methyl-1,2-benzoxazol-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methyl-1,2-benzoxazol-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the methyl and hydroxymethyl substituents.
2-Methylbenzoxazole: A similar compound with a methyl group at the 2-position.
6-Hydroxybenzoxazole: A compound with a hydroxyl group at the 6-position.
Uniqueness
(3-Methyl-1,2-benzoxazol-6-yl)methanol is unique due to the presence of both a methyl group and a hydroxymethyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-methyl-1,2-benzoxazol-6-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-8-3-2-7(5-11)4-9(8)12-10-6/h2-4,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFITXKUYKYRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.